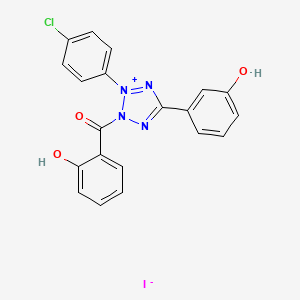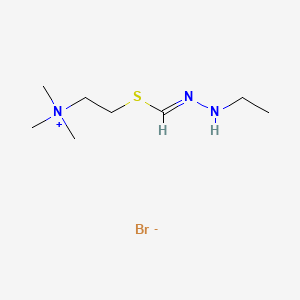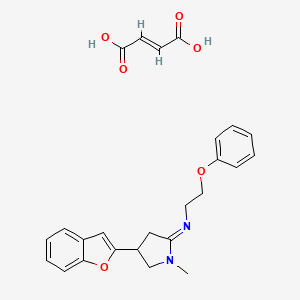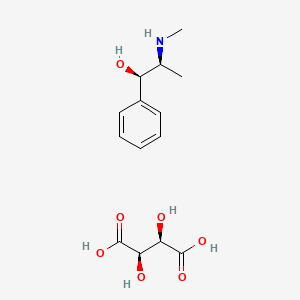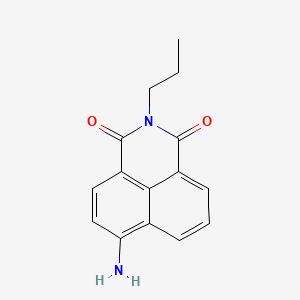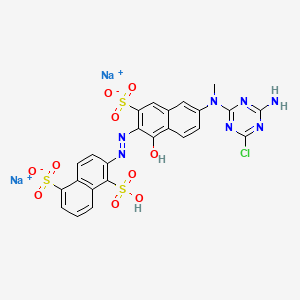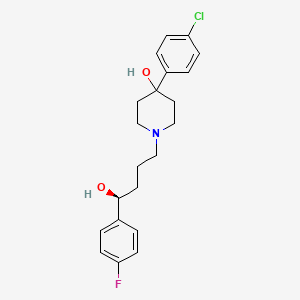
Dihydrohaloperidol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a stereoisomer of haloperidol, a well-known antipsychotic medication
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohaloperidol, (S)-, involves several steps, starting from readily available precursors. One common method includes the reduction of haloperidol using specific reducing agents under controlled conditions. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the ketone group to a secondary alcohol .
Industrial Production Methods
Industrial production of dihydrohaloperidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Crystallization techniques are often employed to purify the compound and obtain it in the desired polymorphic form .
化学反応の分析
Types of Reactions
Dihydrohaloperidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
科学的研究の応用
Dihydrohaloperidol, (S)-, has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying stereoisomerism and chiral separation techniques.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of haloperidol, contributing to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
Dihydrohaloperidol, (S)-, exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of haloperidol, which is used to treat various psychotic disorders .
類似化合物との比較
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of haloperidol with similar pharmacological properties.
Other Butyrophenones: Compounds like droperidol and benperidol, which share structural similarities and pharmacological effects
Uniqueness
Dihydrohaloperidol, (S)-, is unique due to its specific stereochemistry, which can influence its pharmacological activity and interactions with biological targets. Its study helps in understanding the role of stereoisomerism in drug action and metabolism .
特性
CAS番号 |
136271-61-9 |
|---|---|
分子式 |
C21H25ClFNO2 |
分子量 |
377.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |
InChIキー |
WNZBBTJFOIOEMP-FQEVSTJZSA-N |
異性体SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


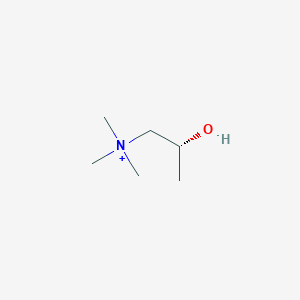

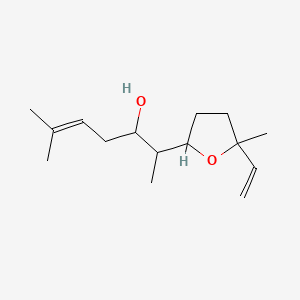

![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
